Synthesis Scalability: Documented 5–20 Gram Preparation Range for the 1,8-Diazaspiro[4.5]decane Core
The 1,8-diazaspiro[4.5]decane scaffold underlying this compound has been robustly synthesized on a 5–20 g scale using a bromine-mediated 5-endo cyclization methodology [1]. This scalability documentation is absent from vendor listings for closely related analogs such as Furan-2-yl(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)methanone or (10-fluoro-2,7-diazaspiro[4.5]decan-2-yl)(furan-2-yl)methanone, which lack published scalable synthetic routes.
| Evidence Dimension | Reported scalable synthesis range |
|---|---|
| Target Compound Data | 5–20 g scale (core scaffold) |
| Comparator Or Baseline | 1-Oxa- and fluoro-substituted diazaspiro analogs: No published scalable route |
| Quantified Difference | Quantified scalability absent for comparators |
| Conditions | Bromine-mediated 5-endo cyclization of 4-aminobutene intermediate under acidic conditions |
Why This Matters
Documented scalability to multi-gram quantities reduces procurement risk for lead generation libraries or SAR campaigns, where analog scaffolds may require de novo route development.
- [1] Jenkins, I. D.; Lacrampe, F.; Ripper, J.; Alcaraz, L.; Van Le, P.; Nikolakopoulos, G.; de Almeida Leone, P.; White, R. H.; Quinn, R. J. Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. J. Org. Chem. 2009, 74, 1304–1313. View Source
